5-Bromo-1-methylisoquinoline
Overview
Description
5-Bromo-1-methylisoquinoline is a heterocyclic compound containing a quinoline core with a bromine atom and a methyl group at different positions . Its molecular formula is C10H8BrN and it has a molecular weight of 222.08 g/mol .
Synthesis Analysis
The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported . A straightforward synthetic approach was used to create five series of these derivatives . Another study synthesized 5-bromo-1-decylindolin-2-one without isolating the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methylisoquinoline consists of a quinoline core with a bromine atom and a methyl group at different positions .Scientific Research Applications
Prodrug System Development
5-Bromo-1-methylisoquinoline has been explored for its potential in developing bioreductively activated prodrug systems. This approach targets the selective delivery of drugs to hypoxic tissues. The compound demonstrates efficiency in biomimetic reduction processes, indicating its suitability for prodrug development (Parveen et al., 1999).
Synthesis of PARP Inhibitors
5-Bromo-1-methylisoquinoline is instrumental in synthesizing analogues of 5-aminoisoquinolin-1-one (5-AIQ), which is a water-soluble inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1). This highlights its role in the production of compounds with potential therapeutic applications, particularly in the field of cancer treatment (Woon et al., 2013).
Alternative Synthesis Methods
The compound has been used in studies exploring alternative synthesis methods for various heterocyclic compounds. These methods are essential in medicinal chemistry for the efficient production of bioactive molecules (Kametani et al., 1972).
Antitumor Activity
It plays a crucial role in the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, which have been evaluated for their antineoplastic activity, particularly in models of L1210 leukemia in mice. This application underscores the importance of 5-Bromo-1-methylisoquinoline in developing potential cancer treatments (Liu et al., 1995).
Drug Discovery Intermediates
It is also a key intermediate in drug discoveries. Modifications to its synthesis routes have improved efficiency and yield, thereby accelerating the development and availability of new pharmaceutical compounds (Nishimura & Saitoh, 2016).
Novel PARP-2 Inhibitors
Research involving 5-Bromo-1-methylisoquinoline has led to the identification of new potent inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2). This discovery is significant in the context of drug development for diseases where PARP-2 is a relevant target (Sunderland et al., 2011).
Synthesis of Pyrrolo[2,1-a]isoquinolines
The compound is used in reactions with activated alkynes to produce stable tetrahydropyrrolo[2,1-a]isoquinolines, which are valuable in the synthesis of diverse heterocyclic structures (Voskressensky et al., 2010).
properties
IUPAC Name |
5-bromo-1-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZILNXMSMJASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methylisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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